molecular formula C17H16FN5OS B12017503 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-29-7

3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12017503
CAS No.: 624725-29-7
M. Wt: 357.4 g/mol
InChI Key: IXVFVDPDZHOAOI-ODLFYWEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects . The triazole ring and the fluorobenzaldehyde moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzoyl chloride
  • 3-Fluoroacetophenone

Uniqueness

3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of a fluorobenzaldehyde moiety, an ethoxyphenyl group, and a triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

624725-29-7

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2Z)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16FN5OS/c1-2-24-15-8-6-13(7-9-15)16-20-21-17(25)23(16)22-19-11-12-4-3-5-14(18)10-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11-

InChI Key

IXVFVDPDZHOAOI-ODLFYWEKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C\C3=CC(=CC=C3)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)F

Origin of Product

United States

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